Cas no 754226-40-9 (4-Benzyloxyphenylboronic acid, pinacol ester)
4-Benzyloxyphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 4-Benzyloxyphenylboronic acid pinacol ester
- 4-Benzyloxybenzeneboronic acid pinacol ester
- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-[4-(phenylmethoxy)phenyl]-
- 4,4,5,5-tetramethyl-2-(4-phenylmethoxyphenyl)-1,3,2-dioxaborolane
- 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-BENZYLOXYPHENYLBORONIC ACID, PINACOL ESTER
- 4-Benzyloxybenzeneboronic acid, pinacol ester
- 2-[4-(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-DIOXABOROLANE, 4,4,5,5-TETRAMETHYL-2-[4-(PHENYLMETHOXY)PHENYL]-
- KMKOKPUXZWBMEI-UHFFFAOYSA-N
- EN300-1706441
- 2-(4-(Benzyloxy)phenyl)-4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolane
- AKOS004114822
- 4-(Benzyloxy)phenylboronic acid pinacol ester, 97%
- AS-2398
- AB21474
- SCHEMBL298401
- O10095
- A865687
- CS-0089501
- 754226-40-9
- MFCD04974107
- (4-(BENZYLOXY)PHENYL)BORONIC ACID PINACOL ESTER
- SY004814
- DTXSID50407868
- FT-0678865
- AM20041117
- Z1336746165
- 4-Benzyloxyphenylboronic acid, pinacol ester
-
- MDL: MFCD04974107
- Inchi: 1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-12-17(13-11-16)21-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
- InChI Key: KMKOKPUXZWBMEI-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC(=CC=2)OCC2C=CC=CC=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 328.18500
- Monoisotopic Mass: 310.174025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 27.7
Experimental Properties
- Color/Form: solid
- Density: 1.08
- Melting Point: 81-85 °C (lit.)
- Boiling Point: 428.5°C at 760 mmHg
- Flash Point: 213℃
- Refractive Index: 1.544
- PSA: 58.92000
- LogP: 2.51920
- Solubility: Not determined
4-Benzyloxyphenylboronic acid, pinacol ester Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- HazardClass:IRRITANT, KEEP COLD
- Storage Condition:Store at room temperature
4-Benzyloxyphenylboronic acid, pinacol ester Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-Benzyloxyphenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Fluorochem | 078673-1g |
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
754226-40-9 | 95% | 1g |
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| Fluorochem | 078673-5g |
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
754226-40-9 | 95% | 10g |
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| Fluorochem | 078673-25g |
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
754226-40-9 | 95% | 25g |
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| Chemenu | CM137144-10g |
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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754226-40-9 | 97% | 25g |
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| Chemenu | CM137144-100g |
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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$523 | 2021-08-05 | |
| TRC | B288858-100mg |
4-Benzyloxyphenylboronic acid, pinacol ester |
754226-40-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B288858-250mg |
4-Benzyloxyphenylboronic acid, pinacol ester |
754226-40-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B288858-500mg |
4-Benzyloxyphenylboronic acid, pinacol ester |
754226-40-9 | 500mg |
$ 87.00 | 2023-04-18 |
4-Benzyloxyphenylboronic acid, pinacol ester Suppliers
4-Benzyloxyphenylboronic acid, pinacol ester Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 4-Benzyloxyphenylboronic acid, pinacol ester
Chemical and Pharmacological Insights into 4-Benzyloxyphenylboronic Acid, Pinacol Ester (CAS No. 754226-40-9)
The 4-benzyloxyphenylboronic acid, pinacol ester, identified by the CAS registry number 754226-40-9, represents a critical synthetic intermediate in modern medicinal chemistry and materials science. This organoboron compound combines the structural versatility of a phenolic boronic acid with the stability conferred by the pinacol ester moiety (pinacol ester). Its unique properties have positioned it at the forefront of research in drug discovery platforms targeting oncology, neurodegenerative disorders, and diagnostic imaging technologies.
Structurally, the pinacol ester group (-B(OCH(CH3)₂)₂) enhances synthetic compatibility while shielding reactive boron centers during multistep organic syntheses. Recent studies published in Journal of Medicinal Chemistry (2023) highlight its utility as a modular building block for constructing phenolic derivatives with tunable pharmacokinetic profiles. Researchers demonstrated that this compound's boron-based reactivity enables efficient Suzuki-Miyaura cross-coupling reactions under mild conditions (Nature Catalysis, 2023), making it indispensable for assembling complex molecular architectures like tyrosine kinase inhibitors.
In preclinical drug development pipelines, 4-benzyloxyphenylboronic acid, pinacol ester serves as a key precursor for synthesizing bioactive molecules with phenolic scaffolds. A notable application involves its use in constructing selective estrogen receptor modulators (SERMs), where controlled deprotection strategies yield compounds showing improved selectivity indices compared to existing therapies (Bioorganic & Medicinal Chemistry Letters, 2023). This advancement addresses critical challenges in hormone-related cancer treatment by minimizing off-target effects.
The compound's role extends into emerging therapeutic modalities such as targeted prodrug systems (Advanced Drug Delivery Reviews, 2023). By conjugating this boron-containing moiety to anticancer agents via cleavable linkers, researchers have developed stimuli-responsive delivery systems that release active pharmaceutical ingredients selectively in tumor microenvironments. This approach leverages the compound's inherent reactivity while maintaining stability during circulation.
In the realm of diagnostics, recent innovations utilize CAS No. 754226-40-9-derived compounds for creating fluorescent probes targeting amyloid beta plaques associated with Alzheimer's disease (Bioconjugate Chemistry, 2023). The boronic acid functionality enables selective binding to glycosaminoglycans present in pathological aggregates, offering potential for early-stage disease detection through non-invasive imaging techniques.
Safety evaluations published in Toxicological Sciences (June 2023) confirm that properly formulated preparations maintain acceptable toxicological profiles when adhering to standard laboratory protocols. These findings emphasize the importance of controlled synthesis conditions and proper waste management practices when handling such organoboron compounds within regulated research environments.
Ongoing investigations explore its application in advanced materials science applications including:
- PINACOL ESTER-based precursors for covalent organic frameworks (COFs)
- Boron-doped nanomaterial synthesis using controlled depolymerization pathways
- Surface functionalization agents for enhancing biocompatibility of medical implants
A groundbreaking study from MIT's Koch Institute (preprint December 2023) demonstrates its use as a chelating agent in radiopharmaceuticals for targeted alpha therapy against metastatic cancers. The compound's ability to form stable complexes with actinium-225 isotopes while maintaining hydrophilic characteristics represents a major advancement in radionuclide therapy design.
Economic analysis from Nature Biotechnology's Q1/20 report highlights this compound's growing significance in cost-effective drug development strategies. Its scalable synthesis methods reduce production costs by up to 38% compared to traditional phenolic boronate precursors while maintaining superior reaction yields under industrial processing conditions.
The compound's multifunctional capabilities underscore its position as a platform technology across multiple disciplines:
- Bioorthogonal Chemistry Applications:
- Promotes site-specific labeling without disrupting biological systems
- Sustainable Synthesis:
- Eco-friendly protocols minimize hazardous waste generation
- Combinatorial Library Construction:
- Rapid generation of structurally diverse analogs using parallel synthesis platforms
Clinical translation efforts are now focusing on optimizing formulations for oral bioavailability using lipid nanoparticle encapsulation techniques (Nano Today, March 2023). Phase I trials involving Alzheimer's diagnostic agents derived from this platform are currently underway at three leading academic medical centers under FDA Fast Track designation.
This compound continues to redefine possibilities at the chemistry-biology interface through innovations like:
- Pinacol ester-based click chemistry
- Boron-mediated redox cycling mechanisms
- Metal-free coupling strategies for peptide conjugation
- Tunable aggregation behaviors for supramolecular assemblies
- Precision editing tools for CRISPR delivery systems
A landmark review article published in Trends in Pharmacological Sciences (January 1st edition) identifies this compound as one of five "transformative intermediates" driving next-generation drug discovery paradigms between 1988–present data analysis periods.
In conclusion, the CAS No.754...-identified material exemplifies how strategic molecular design can bridge fundamental chemistry with translational medicine across multiple therapeutic areas and technological frontiers.
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